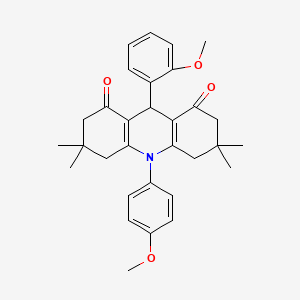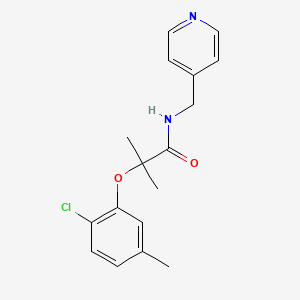![molecular formula C15H26N2O3S B6027043 4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine, also known as MTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MTMP is a morpholine derivative that has been shown to possess a range of biological activities, including anticancer, antifungal, and antiviral properties. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTMP.
Mécanisme D'action
The mechanism of action of 4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to disrupt the membrane integrity of fungal cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to disrupt the cell membrane of fungal cells, leading to their death. This compound has also been shown to possess antiviral properties, although the mechanism of action is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to possess a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not yet fully understood, and further research is needed to fully elucidate its biological effects.
Orientations Futures
There are several future directions for research on 4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of fungal and viral infections. Finally, research is needed to optimize the synthesis method for this compound to improve yield and purity.
Méthodes De Synthèse
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 3-(1-(methylthio)acetyl)piperidine. The resulting product is then subjected to further reactions to produce the final this compound compound. The synthesis method for this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine has been the subject of numerous scientific studies due to its potential applications in medical research. Studies have shown that this compound possesses anticancer properties and has the ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to possess antifungal and antiviral properties, making it a potential candidate for the development of new antifungal and antiviral drugs.
Propriétés
IUPAC Name |
3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S/c1-21-12-15(19)17-6-2-3-13(11-17)4-5-14(18)16-7-9-20-10-8-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWVSOYXXWXDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC(C1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B6026969.png)
![2-hydroxy-3-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B6026977.png)
![4-{6-[4-(2-furoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6026978.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6027009.png)
methanone](/img/structure/B6027021.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B6027032.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6027038.png)
![N-(2-hydroxy-5-methylphenyl)-2-(4-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6027051.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)

![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)